3-(4-iso-Butoxy-2-methylphenyl)-1-propene
Description
3-(4-iso-Butoxy-2-methylphenyl)-1-propene is an organic compound characterized by a phenyl ring substituted with a 2-methyl group and a 4-iso-butoxy ether moiety, linked to a 1-propene chain. Key features include:
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropoxy)-1-prop-2-enylbenzene |
InChI |
InChI=1S/C14H20O/c1-5-6-13-7-8-14(9-12(13)4)15-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3 |
InChI Key |
KVVWOJPOONXADN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)CC=C |
Origin of Product |
United States |
Biological Activity
3-(4-iso-Butoxy-2-methylphenyl)-1-propene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a propene backbone and a phenyl ring substituted with iso-butoxy and methyl groups, suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound belongs to the class of phenylpropenes, which are known for their diverse chemical properties and biological activities. The iso-butoxy group contributes to steric effects, while the methyl group can influence electronic properties, making it a subject of interest in various research domains .
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The iso-butoxy and methyl groups play crucial roles in its binding affinity and specificity. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects against diseases characterized by inflammation or malignancy.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit inflammatory mediators, such as inducible nitric oxide synthase (iNOS), which is involved in the inflammatory response .
Table 1: Comparison of Affinities to COX Enzymes
| Compound | Affinity to COX-1 (kcal/mol) | Affinity to COX-2 (kcal/mol) |
|---|---|---|
| Diclofenac | -8.5 | - |
| Celecoxib | - | -12.2 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
Anticancer Potential
In addition to its anti-inflammatory effects, there is emerging evidence suggesting that this compound may possess anticancer properties. The structural features of the compound allow it to interact with cancer-related signaling pathways, potentially inhibiting tumor growth and proliferation .
Case Studies and Research Findings
A study investigating the biological activity of structurally similar compounds found that they significantly inhibited carrageenan-induced edema in rat models, indicating a strong anti-inflammatory effect. This suggests that this compound might also share this beneficial activity .
Toxicity and Safety Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that the compound may belong to a lower toxicity class, exhibiting minimal side effects related to hepatotoxicity, carcinogenicity, and mutagenicity .
Comparison with Similar Compounds
Comparative Data Table
| Compound | Boiling Point (°C) | Density (g/cm³) | Key Substituents | Applications |
|---|---|---|---|---|
| 3-(4-iso-Butoxy-2-methylphenyl)-1-propene | Not reported | Not reported | 4-iso-butoxy, 2-methyl | Polymers, intermediates |
| 3-(2-Isopropylphenyl)-1-propene | 206.3 ± 15.0 | 0.871 ± 0.06 | 2-isopropyl | Fine chemicals |
| 1-Propene, 1,1,2,3,3,3-hexafluoro- | Polymerized | ~2.1 (polymer) | Hexafluoro | Fluoropolymers |
| 3-(1-Adamantyl)-1-propene | >250 (estimated) | ~1.1 | Adamantyl | High-temperature materials |
Preparation Methods
Preparation Methods of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene
Stepwise Synthesis
Preparation of 4-iso-Butoxy-2-methylphenyl Intermediate
The 4-iso-butoxy substituent is introduced onto the aromatic ring via nucleophilic aromatic substitution or alkylation reactions starting from suitable phenol derivatives. For example:
- Reacting 4-fluorobenzonitrile with iso-butanol in the presence of a base such as cesium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (~90°C) leads to the formation of 4-iso-butoxybenzonitrile.
| Reagents/Conditions | Quantities/Parameters | Outcome |
|---|---|---|
| 4-Fluorobenzonitrile | 24.59 g (203.1 mmol) | Starting material |
| Iso-butanol | 37.5 mL (406.2 mmol, 2.0 equiv.) | Alkoxy group source |
| Cesium carbonate | 86.0 g (264.0 mmol, 1.3 equiv.) | Base for substitution |
| DMSO | 150 mL | Solvent |
| Temperature | 90°C | Reaction temperature |
| Time | 4.5 hours | Reaction time |
This reaction yields 4-iso-butoxybenzonitrile, a key intermediate for further transformations.
Conversion to 4-iso-Butoxybenzyl Derivatives
The nitrile group of 4-iso-butoxybenzonitrile can be reduced to the corresponding amine or converted to benzyl intermediates using catalytic hydrogenation or borane reduction:
Catalytic hydrogenation using Raney Nickel under hydrogen atmosphere (10 bar, 55°C) in methanol converts 4-iso-butoxybenzonitrile to the corresponding amine intermediate.
Alternatively, borane-dimethyl sulfide complex (BH3·SMe2) in tetrahydrofuran (THF) at reflux can reduce 4-iso-butoxybenzamide to the benzylamine derivative.
| Reduction Method | Conditions | Notes |
|---|---|---|
| Raney Nickel/H2 | 10 bar H2, 55°C, 1 hour, MeOH | Catalytic hydrogenation |
| BH3·SMe2 in THF | Reflux, 22 hours | Borane reduction |
Formation of this compound
The final step involves the introduction of the propene group at the 1-position relative to the aromatic ring. This can be achieved by:
Alkylation of the phenyl intermediate with allylic halides or via Wittig-type olefination reactions on aldehyde precursors.
For example, the alkylation of a phenol derivative bearing the iso-butoxy and methyl groups with allyl bromide under basic conditions can yield the desired this compound compound.
Data Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1. Alkoxy substitution | 4-Fluorobenzonitrile | Iso-butanol, Cs2CO3, DMSO, 90°C, 4.5 h | 4-iso-Butoxybenzonitrile | High conversion |
| 2. Reduction | 4-iso-Butoxybenzonitrile | Raney Ni, H2 (10 bar), MeOH, 55°C, 1 h | 4-iso-Butoxybenzylamine | Quantitative |
| 3. Propene introduction | 4-iso-Butoxybenzyl derivative | Allyl bromide, base (e.g., K2CO3), solvent | This compound | Moderate to good yield |
Analysis of Preparation Methods
Advantages
The use of cesium carbonate and DMSO for alkoxy substitution provides high regioselectivity and yield for the iso-butoxy group installation.
Catalytic hydrogenation with Raney Nickel is an efficient, scalable method for nitrile reduction to amines, compatible with sensitive substituents.
Alkylation with allyl halides is a straightforward approach to introduce the propene moiety, allowing for potential variation in substitution patterns.
Challenges
Control of reaction conditions is critical to avoid side reactions such as over-reduction or polymerization of the propene group.
The iso-butoxy substituent's steric bulk may influence reactivity and require optimization of reaction times and temperatures.
Purification of intermediates may require careful selection of solvents and crystallization techniques to ensure product purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
